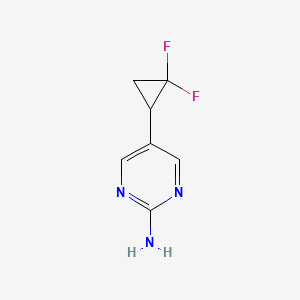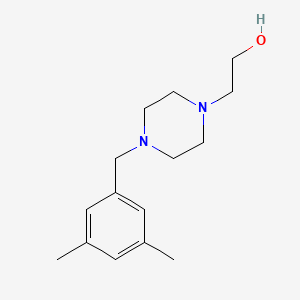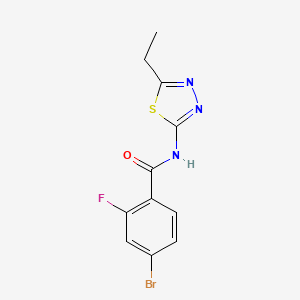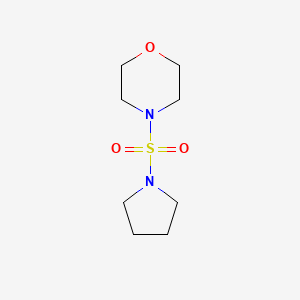
4,5-diamino-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The thiol group attached to the triazole ring further enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diamino-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. One common method involves the use of hydrazine hydrate and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the triazole ring. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diamino-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group is particularly reactive, allowing for the formation of disulfides through oxidation. Additionally, the amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfides.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce any oxidized forms back to the thiol.
Substitution: Halogenated compounds can react with the amino groups under basic conditions to form substituted triazoles.
Major Products: The major products formed from these reactions include disulfides, substituted triazoles, and various derivatives with modified functional groups. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Scientific Research Applications
4,5-Diamino-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
The mechanism by which 4,5-diamino-4H-1,2,4-triazole-3-thiol exerts its effects is primarily through the inhibition of kinase enzymes. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. Molecular modeling studies have shown that the thiol group forms hydrogen bonds with specific amino acid residues in the enzyme’s active site, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
3,5-Diamino-1,2,4-triazole: Another triazole derivative with similar structural features but lacking the thiol group.
4-Amino-4H-1,2,4-triazole-3-thiol: A closely related compound with one amino group instead of two.
Uniqueness: 4,5-Diamino-4H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and potential for forming diverse derivatives. Its ability to inhibit specific kinases with high selectivity sets it apart from other similar compounds, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C2H5N5S |
|---|---|
Molecular Weight |
131.16 g/mol |
IUPAC Name |
3,4-diamino-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C2H5N5S/c3-1-5-6-2(8)7(1)4/h4H2,(H2,3,5)(H,6,8) |
InChI Key |
XTETYSKVCWXLPL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=S)N1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)





